molecular formula C14H20F2S2Sn2 B2606428 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) CAS No. 1619967-09-7

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)

Cat. No. B2606428
CAS RN: 1619967-09-7
M. Wt: 527.85
InChI Key: LHSHSFDCEZYLMZ-UHFFFAOYSA-N
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Description

“(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane)” is a compound used for the synthesis of small molecules or polymer semiconductors in organic electronic applications . It is believed that by introducing heteroatoms such as fluorine on the backbone of polymer structures, the crystalline properties of the conjugated polymers can be enhanced .


Molecular Structure Analysis

The molecular formula of this compound is C14H20F2S2Sn2. It contains elements such as carbon, hydrogen, fluorine, sulfur, and tin. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Safety and Hazards

This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate personal protective equipment, and disposed of properly.

Future Directions

The use of this compound in the synthesis of small molecules or polymer semiconductors is a promising area of research in organic electronics. Further studies are needed to fully understand its properties and potential applications .

Mechanism of Action

Target of Action

The primary targets of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) are donor–acceptor (D–A) copolymers used in non-fullerene organic solar cells (OSCs) . The compound serves as the donor unit in these copolymers .

Mode of Action

(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) interacts with its targets through intramolecular F···S noncovalent interactions . These interactions enhance the planarity of the polymer chain, thereby improving molecular packing, crystallinity, and hole mobility .

Biochemical Pathways

The incorporation of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) into the polymers can enhance their molecular packing, crystallinity, and hole mobility . This leads to improved performance in non-fullerene organic solar cells (OSCs) .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), we can discuss its properties in terms of its impact on the performance of organic solar cells. The introduction of fluoro atoms can lower the highest occupied molecular orbital levels . This results in less recombination loss, more balanced charge mobility, and more favorable morphology .

Result of Action

The result of the action of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an impressive power conversion efficiency (PCE) of 17.03% in single-junction binary OSCs . This is achieved with a higher Voc of 0.89 V, a Jsc of 25.40 mA cm−2, and an FF of 75.74% .

Action Environment

The action, efficacy, and stability of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be influenced by various environmental factors.

properties

IUPAC Name

[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHSFDCEZYLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)

CAS RN

1619967-09-7
Record name (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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